N-{4-[acetyl(methyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
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Overview
Description
This compound, also known as N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide, has a CAS Number of 1020054-02-7 . It has a molecular weight of 283.33 . The IUPAC name is N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide . The InChI code is 1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21) .
Molecular Structure Analysis
The InChI code provides a standard way to encode the molecular structure using text. For this compound, the InChI code is 1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21) . This code indicates the molecular formula, atomic connections, and hydrogen atoms.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 283.33 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[acetyl(methyl)amino]phenyl]-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-13(2)19(25-21(28)17-7-5-6-8-18(17)22(25)29)20(27)23-15-9-11-16(12-10-15)24(4)14(3)26/h5-13,19H,1-4H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPXYYXVKEBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)N(C)C(=O)C)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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